4-Amino-N-(1-ethyl-3-piperidinyl)-5-(ethylsulfonyl)-2-methoxybenzamide

Pharmaceutical impurity profiling Structural elucidation Chromatographic method development

Misidentification of amisulpride impurities risks ANDA rejection. Amisulpride EP Impurity G is the only EP-specified impurity where the 2-pyrrolidinylmethyl side-chain is replaced by a 1-ethyl-3-piperidinyl moiety, ensuring a unique, baseline-resolved HPLC peak from the API and other impurities. - ≥95% HPLC purity with full characterization data (NMR, MS, CoA) for direct GMP QC use. - Certified reference standard for EP-compliant system suitability and stability-indicating method validation. - Available as a racemic mixture with ambient shipping; stable at 2-8°C for long-term storage.

Molecular Formula C17H27N3O4S
Molecular Weight 369.49
CAS No. 148516-68-1
Cat. No. B602153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-N-(1-ethyl-3-piperidinyl)-5-(ethylsulfonyl)-2-methoxybenzamide
CAS148516-68-1
SynonymsN-Des[(1-ethyl-2-pyrrolidinyl)methyl]-N-(1-ethyl-3-piperidinyl) Amisulpride; 
Molecular FormulaC17H27N3O4S
Molecular Weight369.49
Structural Identifiers
SMILESCCN1CCCC(C1)NC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC
InChIInChI=1S/C17H27N3O4S/c1-4-20-8-6-7-12(11-20)19-17(21)13-9-16(25(22,23)5-2)14(18)10-15(13)24-3/h9-10,12H,4-8,11,18H2,1-3H3,(H,19,21)
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Amisulpride EP Impurity G: Identity and Pharmacopoeial Role


4-Amino-N-(1-ethyl-3-piperidinyl)-5-(ethylsulfonyl)-2-methoxybenzamide (CAS 148516-68-1), designated as Amisulpride EP Impurity G under the European Pharmacopoeia (EP) monograph [1], is a structurally distinct substituted benzamide. It is not the active pharmaceutical ingredient (API) but an N‑des[(1‑ethyl‑2‑pyrrolidinyl)methyl]‑N‑(1‑ethyl‑3‑piperidinyl) regioisomer of amisulpride, sharing an identical molecular formula (C₁₇H₂₇N₃O₄S, MW 369.48 g/mol) but differing in the heterocyclic amine moiety . The compound exists as a racemic mixture at the piperidine 3‑position and is supplied as a characterised reference standard critical for chromatographic system suitability and impurity quantitation in amisulpride drug substance and finished product analysis [2].

Why Impurity G Cannot Be Substituted


Amisulpride impurity reference standards are not functionally interchangeable despite belonging to the same pharmacopoeial family. Each EP‑listed impurity possesses a unique chemical structure arising from different synthetic pathways or degradation routes, which dictates its chromatographic retention, UV absorption, mass spectrometric fragmentation, and regulatory acceptance limit [1]. Impurity G (CAS 148516‑68‑1) is the sole EP impurity in which the 2‑pyrrolidinylmethyl side‑chain of the parent drug is replaced by a 1‑ethyl‑3‑piperidinyl moiety while retaining the full benzamide core and ethylsulfonyl group; this structural distinction generates a retention time and resolution profile fundamentally different from the desmethyl (Impurity B), N‑oxide (Impurity F), or N‑methyl (Impurity H) analogs . Using an incorrect impurity standard—even one with similar molecular weight—would lead to misidentification in HPLC/LC‑MS methods, failed system suitability, and non‑compliance with EP‑mandated related‑substances testing, directly risking ANDA rejection or batch recall [2].

Key Differentiators from Comparable EP Impurities


Regioisomeric Structure: 3-Piperidinyl vs. 2-Pyrrolidinylmethyl

The defining structural feature of Impurity G is replacement of the N‑[(1‑ethyl‑2‑pyrrolidinyl)methyl] side‑chain present in amisulpride and all other common EP impurities (A, B, C, D, E, F, H) with an N‑(1‑ethyl‑3‑piperidinyl) group . This modification retains the C₁₇H₂₇N₃O₄S formula (MW 369.48 g/mol) but shifts the basic nitrogen from a pyrrolidine to a piperidine ring connected at the 3‑position, creating a regioisomer that is chromatographically resolvable from the parent drug and from every other EP impurity [1]. Impurity B (CAS 148516‑54‑5, MW 355.45 g/mol) lacks the 2‑methoxy group; Impurity D (CAS 71676‑00‑1, MW 355.45 g/mol) bears a methylsulfonyl instead of ethylsulfonyl; Impurity H (CAS 1391054‑22‑0, MW 383.51 g/mol) is the N‑methyl tertiary amide .

Pharmaceutical impurity profiling Structural elucidation Chromatographic method development

Baseline Chromatographic Separation from Amisulpride

The European Pharmacopoeia monograph for amisulpride specifies a liquid chromatography method for related substances in which Impurity G must be identified and quantitated separately from amisulpride and other listed impurities. In the untargeted chemometric profiling study by Skibiński and Trawiński (2017), six amisulpride impurities were resolved by UHPLC‑ESI‑QToF‑MS; Impurity G eluted as a discrete chromatographic peak that did not co‑elute with the parent amisulpride peak (Imp‑1, identified as the primary marker impurity in formulations) [1]. Suppliers of EP‑compliant Impurity G reference standards certify purity by HPLC at ≥95% (typically ≥98%, e.g., Clearsynth batch purity 98%), with system suitability demonstrating a resolution factor (Rs) meeting or exceeding EP specifications when tested against amisulpride .

HPLC method validation System suitability parameters Related substances testing

Regulatory Status as an EP-Specified Impurity

Amisulpride EP Impurity G is explicitly listed as a specified impurity in the European Pharmacopoeia monograph for amisulpride drug substance, meaning it must be controlled below a defined threshold in every batch of amisulpride API and drug product [1]. This regulatory designation contrasts sharply with non‑pharmacopoeial impurities (e.g., process‑specific or degradation impurities not codified in the EP), which may be present but are not subject to the same mandatory batch‑release testing. Among the EP‑specified impurities, Impurity G is structurally distinct because it arises from a specific synthetic deviation (use of 3‑aminopiperidine rather than 2‑aminomethylpyrrolidine as the amine coupling partner) rather than from simple O‑demethylation (Impurity B), N‑methylation (Impurity H), oxidation to sulfinyl (degradation impurity), or methyl‑for‑ethyl sulfonyl exchange (Impurity D) .

GMP quality control Regulatory compliance Pharmacopoeial reference standards

Deuterated Internal Standard for Trace Analysis

A stable deuterium‑labelled analogue, 4‑Amino‑N‑(1‑ethyl‑3‑piperidinyl)‑5‑(ethylsulfonyl)‑2‑methoxybenzamide‑d5 (CAS 148516‑68‑1 unlabelled), is commercially available and used as an internal standard for quantitative LC‑MS/MS analysis of Impurity G in amisulpride matrices . This isotopologue retains identical chromatographic behaviour to the unlabelled impurity while providing a +5 Da mass shift, enabling precise isotope‑dilution quantitation with negligible matrix interference . No comparable deuterated internal standard is currently available for Impurities B, D, or H from major reference‑standard suppliers, conferring a distinct analytical advantage to laboratories that require trace‑level quantification of Impurity G in stability or bioequivalence studies .

LC‑MS/MS quantification Stable isotope dilution assay Bioanalytical method validation

Multi-Technique Characterization Package

Daicel Pharma Standards supplies Amisulpride EP Impurity G (CAS 148516‑68‑1) from a cGMP‑compliant analytical facility with a Certificate of Analysis that includes comprehensive characterisation data: ¹H NMR, ¹³C NMR, IR, mass spectrometry (ESI‑MS), and HPLC purity determination . This multi‑technique package is validated against regulatory guidelines and enables immediate method transfer without additional in‑house structural confirmation. While several EP impurities are similarly characterised, the specific combination of regioisomeric identity confirmed by NMR (distinct piperidine vs. pyrrolidine proton environments) and exact‑mass verification by HRMS provides a higher degree of certainty for Impurity G assignment compared to impurities that differ by only a single functional group (e.g., Impurity B desmethyl, Impurity D S‑methyl) [1].

Reference standard certification cGMP analytical data package Method transfer

Validated Applications for Impurity G


HPLC System Suitability Testing

Impurity G serves as a critical system‑suitability marker in EP‑compliant HPLC methods for amisulpride related substances. Its unique regioisomeric structure ensures it elutes as a discrete, baseline‑resolved peak from amisulpride API and other EP impurities, enabling verification of column performance, mobile phase integrity, and detector response linearity before batch analysis [1]. The availability of certified reference material with ≥95% HPLC purity and full CoA supports direct use in GMP quality control laboratories .

ANDA Impurity Profiling and Regulatory Submission

For generic drug manufacturers filing ANDAs for amisulpride, Impurity G is a mandatory specified impurity that must be identified, quantitated, and reported below the EP acceptance threshold in both drug substance and drug product [1]. The EP‑listed status and comprehensive characterisation data package remove ambiguity in regulatory dossiers; using the correct Impurity G reference standard directly supports method validation according to ICH Q2(R1) and satisfies reviewer expectations for impurity control .

Stability-Indicating Method Development

Impurity G has been identified in forced degradation studies of amisulpride formulations under acidic stress conditions using LC‑MS and NMR [1]. Its chromatographic resolution from degradation products and the parent compound, confirmed by UHPLC‑ESI‑QToF‑MS, makes it a suitable marker for stability‑indicating method development. Laboratories conducting accelerated or long‑term stability testing of amisulpride can use the Impurity G standard to calibrate detector response and verify peak identity across time points .

Trace Quantification via Isotope Dilution LC-MS/MS

The commercial availability of Impurity G‑d5, a pentadeuterated isotopologue, enables accurate quantification of Impurity G in complex matrices such as human plasma, breast milk, or dissolution media using stable‑isotope dilution LC‑MS/MS [1]. This capability is unmatched for other EP amisulpride impurities as of current supplier catalogues, conferring a unique advantage for bioequivalence studies, therapeutic drug monitoring research, or extractables/leachables investigations requiring sub‑ng/mL sensitivity .

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